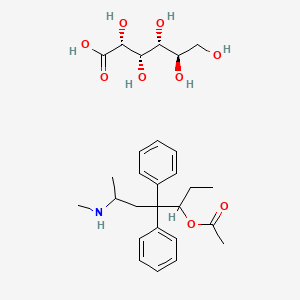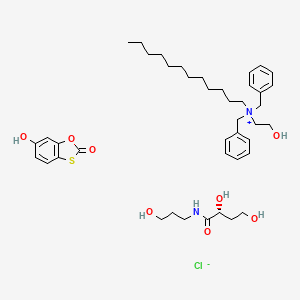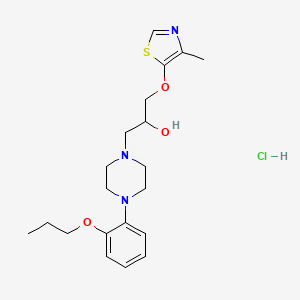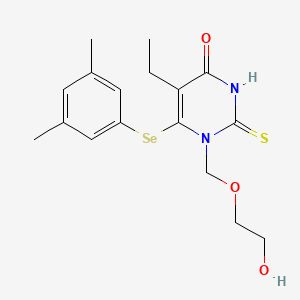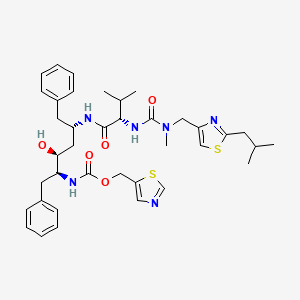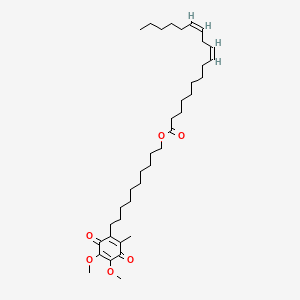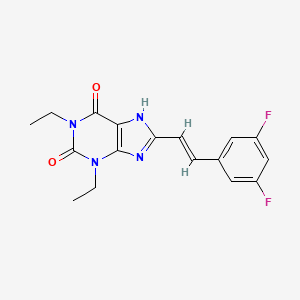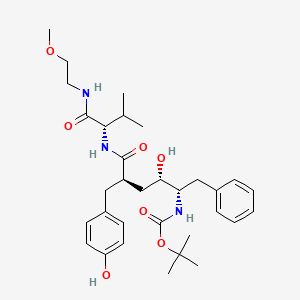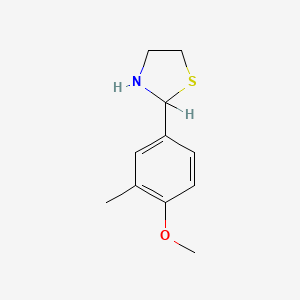
2-(4-Methoxy-m-tolyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-m-tolyl)thiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-m-tolyl)thiazolidine typically involves the reaction between 4-methoxy-m-tolylamine and a thiocarbonyl compound under acidic conditions. One common method is the condensation of 4-methoxy-m-tolylamine with carbon disulfide, followed by cyclization with an aldehyde or ketone . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry principles to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to improve the efficiency of the synthesis process . These methods not only increase the overall yield but also reduce the environmental impact by minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
2-(4-Methoxy-m-tolyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
科学的研究の応用
2-(4-Methoxy-m-tolyl)thiazolidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(4-Methoxy-m-tolyl)thiazolidine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors. The presence of the thiazolidine ring allows it to form stable complexes with metal ions and other biomolecules, enhancing its biological activity .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-(4-Methoxy-m-tolyl)thiazolidine is unique due to the presence of the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets .
特性
CAS番号 |
83522-14-9 |
|---|---|
分子式 |
C11H15NOS |
分子量 |
209.31 g/mol |
IUPAC名 |
2-(4-methoxy-3-methylphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NOS/c1-8-7-9(3-4-10(8)13-2)11-12-5-6-14-11/h3-4,7,11-12H,5-6H2,1-2H3 |
InChIキー |
ICIIFALJCTZJPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2NCCS2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


